N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine
Description
N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine is a synthetic organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-4-12-8-9-15(20-12)11(2)18-10-13-14(17)6-5-7-16(13)19-3/h5-9,11,18H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSHHKWDBRWLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(C)NCC2=C(C=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine typically involves a multi-step process. The initial step often includes the preparation of the 2-chloro-6-methoxyphenylmethyl intermediate, which is then reacted with 5-ethylfuran-2-yl ethanamine under specific conditions to yield the final product. Common reagents used in these reactions include halogenating agents, methoxylating agents, and amines. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound may bind to these targets, altering their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A similar compound used as a solvent in organic synthesis.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with a similar structure used as a UV absorber.
3-Methoxyphenylboronic acid: A related compound used in various chemical reactions.
Uniqueness
N-[(2-chloro-6-methoxyphenyl)methyl]-1-(5-ethylfuran-2-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows it to participate in a variety of reactions and interact with specific molecular targets, making it valuable for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
